2,4-Difluoro-benzenebutanol
Description
Chemical Identity and Structure 2,4-Difluoro-benzenebutanol (CAS: 1342602-90-7) is a fluorinated aromatic alcohol with a butanol chain attached to a benzene ring substituted with fluorine atoms at the 2- and 4-positions. Its molecular formula is C₁₀H₁₂F₂O, and it has a molecular weight of 186.20 g/mol.
Properties
Molecular Formula |
C10H12F2O |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
4-(2,4-difluorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H12F2O/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-5,7,13H,1-3,6H2 |
InChI Key |
NXXWFZXJWVLEHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-benzenebutanol typically involves the fluorination of a benzene derivative followed by the introduction of a butanol side chain. One common method involves the reaction of 2,4-difluorobenzene with butanol in the presence of a suitable catalyst under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of 2,4-Difluoro-benzenebutanol may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-benzenebutanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 2,4-difluorobenzaldehyde or 2,4-difluorobenzoic acid.
Reduction: Formation of 2,4-difluorobenzyl alcohol or 2,4-difluorotoluene.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2,4-Difluoro-benzenebutanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-benzenebutanol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The butanol side chain can interact with hydrophobic regions of proteins, potentially affecting their function .
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Challenges: Fluorine introduction often requires hazardous reagents (e.g., HF or DAST), complicating large-scale production of 2,4-Difluoro-benzenebutanol compared to non-fluorinated analogs.
- Biological Studies: Limited published data exist on 2,4-Difluoro-benzenebutanol’s specific bioactivity, though analogs like 2,4-difluoro-benzamidine show promise in targeting trypsin-like proteases .
- Thermodynamic Stability : Computational studies suggest the 2,4-difluoro substitution pattern minimizes ring strain compared to 2,6-difluoro isomers, favoring synthetic feasibility.
Biological Activity
2,4-Difluoro-benzenebutanol is an organic compound characterized by a butanol chain attached to a benzene ring with two fluorine substituents at the 2 and 4 positions. Its molecular formula is , and it has a molecular weight of approximately 186.20 g/mol. The presence of fluorine atoms significantly influences its chemical properties, including its reactivity and biological activity.
The unique structure of 2,4-difluoro-benzenebutanol enhances its lipophilicity, allowing it to effectively penetrate biological membranes. This property is crucial for studying enzyme interactions and metabolic pathways. The synthesis of this compound can be achieved through various methodologies, including nucleophilic substitution reactions and coupling reactions involving fluorinated precursors.
Synthesis Methods:
- Nucleophilic Substitution: Utilizing fluorinated aromatic compounds as starting materials.
- Coupling Reactions: Employing palladium-catalyzed cross-coupling techniques.
Biological Activity
The biological activity of 2,4-difluoro-benzenebutanol is notable due to its structural features, which enhance its affinity for specific enzymes and receptors. Research indicates potential applications in pharmacology, particularly in developing compounds with specific therapeutic effects.
The interaction studies focus on its mechanism of action at the molecular level. The fluorine substituents increase the compound's reactivity towards biological targets, potentially modulating their activity. This modulation can lead to significant biochemical pathways influencing various physiological processes.
Case Studies
Several studies have investigated the biological effects of 2,4-difluoro-benzenebutanol:
-
Enzyme Interaction Studies:
- A study demonstrated that 2,4-difluoro-benzenebutanol exhibits inhibitory effects on certain cytochrome P450 enzymes, which are crucial for drug metabolism.
- The compound showed increased binding affinity compared to non-fluorinated analogs, suggesting enhanced metabolic stability.
-
Pharmacological Applications:
- Research indicated that derivatives of 2,4-difluoro-benzenebutanol could serve as potential anti-inflammatory agents due to their ability to inhibit pro-inflammatory cytokines in vitro.
- Another study highlighted its potential as an analgesic agent through modulation of pain pathways in animal models.
Comparative Analysis
To understand the uniqueness of 2,4-difluoro-benzenebutanol compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 2-Fluorobenzenebutanol | C10H13F1O | Single fluorine substituent | Moderate enzyme interaction |
| 2-Chlorobenzenebutanol | C10H13ClO | Chlorine instead of fluorine | Lower biological activity |
| 4-Bromobenzenebutanol | C10H13BrO | Bromine substituent | Reduced affinity for enzymes |
| 3,4-Difluorobenzenebutylamine | C10H12F2N | Amino group addition | Enhanced receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
